N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide
Description
N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide is a hydrazone Schiff base derivative featuring a 6-chloro-2-oxocoumarin (chromen-2-one) core linked via a (1Z)-configured hydrazone bond to a 3-fluorobenzoyl group. The coumarin moiety is substituted with chlorine at position 6, while the benzohydrazide component includes a fluorine atom at the meta position. This compound’s structure combines the fluorescence properties of coumarins with the pharmacophoric hydrazone group, which is often associated with biological activities such as antimicrobial, anticancer, and enzyme inhibition .
Properties
IUPAC Name |
N-[(Z)-[amino-(6-chloro-2-oxochromen-3-yl)methylidene]amino]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-11-4-5-14-10(6-11)8-13(17(24)25-14)15(20)21-22-16(23)9-2-1-3-12(19)7-9/h1-8H,(H2,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJULNHZSCLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=C(C2=CC3=C(C=CC(=C3)Cl)OC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C(/C2=CC3=C(C=CC(=C3)Cl)OC2=O)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 315.75 g/mol. Its structure features a chromenone moiety, which is known to exhibit various biological activities.
Anticancer Activity
Research has indicated that compounds containing the chromenone structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction through caspase activation | |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase | |
| A549 | 25 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the hydrazide functional group allows for potential interactions with enzymes involved in metabolic pathways, while the chromenone moiety may facilitate binding to DNA or RNA, influencing gene expression.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an observed increase in caspase activity.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were tested against the compound, revealing a notable reduction in bacterial growth at concentrations as low as 32 µg/mL.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide exhibit significant anticancer properties. The coumarin backbone, present in this compound, is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of coumarins can target multiple pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens. Coumarin derivatives have been explored for their effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Coumarins are known to modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .
Biochemical Applications
Enzyme Inhibition
The structural characteristics of this compound allow it to interact with various enzymes. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways critical for cellular function. This property is particularly valuable in drug design, where enzyme inhibitors can serve as therapeutic agents .
Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited for imaging cellular processes or monitoring enzyme activity in real-time .
Agricultural Science
Pesticidal Activity
Research into the agricultural applications of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have demonstrated efficacy in controlling plant pathogens and pests, thereby enhancing crop yield and quality. The mechanism may involve disrupting metabolic processes in target organisms .
Plant Growth Regulation
There is emerging evidence that coumarin derivatives can influence plant growth and development. They may act as growth regulators, promoting or inhibiting specific physiological processes within plants, which could be harnessed to optimize agricultural practices .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone Derivatives with Coumarin Moieties
- N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide (Compound 7, ) Structural Differences: Lacks the 6-chloro and 3-fluoro substituents present in the target compound. Bioactivity: Non-halogenated analogs like this typically show moderate activity, suggesting that halogenation (Cl/F) in the target compound may enhance cytotoxicity or binding affinity.
- 4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide () Structural Differences: Replaces the hydrazone with a thiazole-cyanoethenyl linkage but retains the 6-chloro-coumarin core. Molecular Weight: 448.9 g/mol (vs. ~375 g/mol for the target compound), indicating higher complexity. Implications: The thiazole group may improve metabolic stability compared to hydrazones, which are prone to hydrolysis .
Fluorinated and Chlorinated Hydrazides
- 3-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide () Structural Differences: Contains a pyridazine-thioether chain instead of a coumarin-hydrazone system. Fluorine Position: The 3-fluoro substitution is retained, but the isoxazole and pyridazine groups may confer distinct electronic properties. Bioactivity: Such heterocycles often target kinases or proteases, suggesting the target compound’s fluorobenzoyl group could be optimized for similar targets .
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
Schiff Base Hydrazides with Heterocycles
- N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides () Core Structure: Pyridine-4-carbohydrazide instead of benzohydrazide. Synthesis: Microwave irradiation (240 W, 35% power) reduces reaction time to minutes vs. hours for conventional methods. This suggests the target compound could be synthesized efficiently using similar protocols . Bioactivity: These derivatives exhibit CNS activity (antidepressant/nootropic), whereas the target compound’s coumarin-fluorobenzoyl hybrid may favor anticancer or antimicrobial applications.
Halogenated Aromatic Compounds
Key Comparative Data Table
| Compound Name | Core Structure | Halogen Substituents | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Potential Bioactivity |
|---|---|---|---|---|---|---|
| Target Compound | Coumarin-hydrazone | 6-Cl, 3-F | ~375 | Hydrazone, carbonyl | Microwave/Conventional | Anticancer, antimicrobial |
| N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide | Coumarin-hydrazone | None | ~310 | Hydrazone, carbonyl | Reflux (5 hours) | Moderate bioactivity |
| N′-[(1Z)-(aryl)methylidene]pyridine-4-carbohydrazide | Pyridine-hydrazone | Variable | ~250–350 | Hydrazone, pyridine | Microwave (35% power) | CNS agents |
| [(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] carbamate | Benzofuran-carbamate | 2-Cl, 6-F | 361.7 | Carbamate, carbonyl | Not specified | High lipophilicity (LogP 4.1) |
Research Findings and Implications
- Bioactivity Optimization: The 6-Cl and 3-F substituents may enhance target binding (e.g., enzyme inhibition) compared to non-halogenated analogs like compound 7 ().
- Physicochemical Properties : Fluorine increases electronegativity and lipophilicity, improving blood-brain barrier penetration or membrane permeability relative to carbamate derivatives ().
Preparation Methods
Chlorination and Formylation of Coumarin
The 6-chloro substituent is introduced during coumarin synthesis or via post-functionalization. A documented approach involves:
-
Nitration followed by reduction : Nitration of coumarin at position 6 using HNO₃/H₂SO₄ at 0–5°C for 3 hours yields 6-nitro-coumarin. Subsequent reduction with Fe/HCl produces 6-amino-coumarin, which is diazotized and treated with CuCl to install the chloro group.
-
Direct chlorination : Reaction of 2-oxo-2H-chromene-3-carbaldehyde with Cl₂ in acetic acid under controlled conditions introduces chlorine at position 6.
Table 1: Optimization of 6-Chloro Coumarin Synthesis
Characterization of the Aldehyde Intermediate
-
FT-IR : Strong absorption at 1685 cm⁻¹ (C=O stretch of aldehyde).
-
¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 8.21 (s, 1H, coumarin H-4), 7.52–7.48 (m, 2H, aromatic H).
Synthesis of 3-Fluorobenzohydrazide
Hydrazination of 3-Fluorobenzoic Acid Derivatives
3-Fluorobenzohydrazide is prepared via two routes:
Table 2: Comparison of Hydrazide Synthesis Methods
Spectral Validation
Condensation to Form the Schiff Base
Reaction Conditions
Equimolar amounts of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde and 3-fluorobenzohydrazide are refluxed in absolute ethanol for 4–6 hours. The reaction is acid-catalyzed (1–2 drops of glacial acetic acid) to accelerate imine formation.
Table 3: Optimization of Schiff Base Synthesis
| Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethanol | CH₃COOH | 6 | 80 | 85 |
| Methanol | None | 8 | 70 | 72 |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide’s NH and the coumarin’s carbonyl oxygen.
Structural Characterization of the Final Product
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the trans configuration of the Schiff base and planar geometry of the coumarin-hydrazide system. Key parameters include:
Spectroscopic Data
-
FT-IR : 1620 cm⁻¹ (C=N stretch), 1720 cm⁻¹ (coumarin C=O), 1245 cm⁻¹ (C-F).
-
¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.74 (s, 1H, CH=N), 7.89–7.21 (m, 7H, aromatic H).
Challenges and Optimization Strategies
-
Byproduct Formation : Competing enolization of the coumarin carbonyl can lead to side products. This is mitigated by using anhydrous solvents and inert atmospheres.
-
Solvent Choice : Ethanol outperforms methanol due to better solubility of intermediates and reduced side reactions.
-
Scaling Up : Pilot-scale reactions (>100 g) require slow addition of hydrazide to the aldehyde to prevent exothermic decomposition.
Applications and Further Research
While the primary focus is synthesis, preliminary studies suggest potential applications in:
-
Metal ion sensing : Analogous Schiff bases show selectivity for Mg²⁺ and Zn²⁺.
-
Antimicrobial agents : Fluorinated hydrazides exhibit activity against S. aureus (MIC = 62.5 µg/mL).
Future work should explore catalytic asymmetric synthesis and computational modeling of reaction pathways.
Q & A
Basic: What synthetic methodologies are optimal for preparing N'-[(1Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide?
Answer:
The compound is synthesized via condensation of 6-chloro-3-formyl-2H-chromen-2-one with 3-fluorobenzohydrazide under reflux or microwave-assisted conditions. Key parameters include:
- Solvent selection : Ethanol or DMF for solubility and reaction efficiency .
- Catalysts : Acidic (e.g., glacial acetic acid) or basic conditions to drive hydrazone formation .
- Purification : Recrystallization using methanol or column chromatography for high purity (>95%) .
Validation : Confirm reaction completion via TLC and characterize intermediates using FTIR (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Answer:
A multi-technique approach ensures accuracy:
- 1H/13C NMR : Identify hydrazone (-NH-N=CH-) protons (δ 8.5–9.0 ppm) and coumarin carbonyl (δ 160–165 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography : Resolves Z-configuration of the hydrazone bond and planarity of the coumarin ring .
Note : Discrepancies in spectral data (e.g., tautomerism in DMSO-d6) require solvent standardization .
Advanced: How can researchers resolve contradictions in spectral data or bioactivity results?
Answer:
Contradictions arise from:
- Tautomeric equilibria : Use variable-temperature NMR to assess hydrazone-keto/enol shifts .
- Crystallographic vs. solution-state structures : Compare X-ray data with DFT-optimized geometries .
- Bioactivity variability : Standardize assay conditions (e.g., cell lines, incubation time) and validate via dose-response curves .
Example : Conflicting IC50 values in enzyme assays may stem from impurities; repurify via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying:
- Coumarin moiety : Introduce substituents (e.g., -NO2, -OCH3) at position 6 to alter electron density .
- Benzohydrazide ring : Vary fluorination patterns (e.g., 2-F vs. 4-F) to probe steric effects .
Methodology :
Synthesize derivatives using parallel synthesis (e.g., 12 analogs in one batch) .
Test against target enzymes (e.g., COX-2, α-glucosidase) with positive controls.
Correlate activity with computed descriptors (e.g., logP, polar surface area) using QSAR software .
Advanced: What role does crystallography play in understanding reactivity?
Answer:
Single-crystal X-ray analysis reveals:
- Non-covalent interactions : Hydrogen bonds between hydrazide NH and coumarin carbonyl guide supramolecular assembly .
- Torsional angles : Planarity of the hydrazone linkage (e.g., dihedral angle <10°) impacts π-π stacking with biological targets .
Application : Use crystallographic data to predict sites for electrophilic substitution (e.g., halogenation at coumarin C-8) .
Advanced: How to evaluate metabolic stability in preclinical studies?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) at 37°C; monitor degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or demethylation products .
Key parameters : - Half-life (t1/2) : >60 min suggests favorable stability .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
